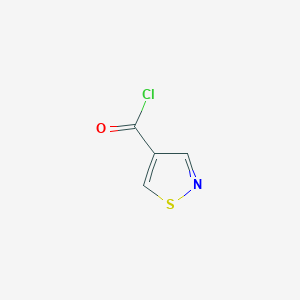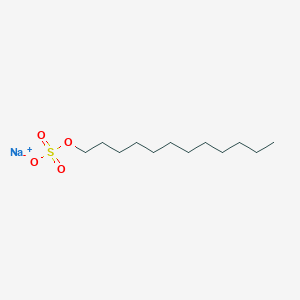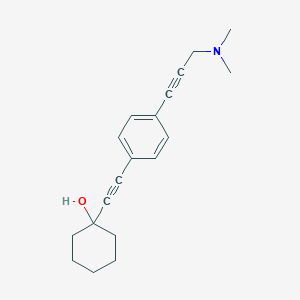
1,2-Thiazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Thiazole-4-carbonyl chloride is an important chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a thiazole ring and a carbonyl chloride group. This compound has been synthesized using various methods and has been used in numerous applications in biochemical research.
Mécanisme D'action
The mechanism of action of 1,2-Thiazole-4-carbonyl chloride is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1,2-Thiazole-4-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial activity against different types of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory activity, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-Thiazole-4-carbonyl chloride in lab experiments is its high reactivity, which allows for the synthesis of various compounds. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its high toxicity, which requires caution when handling and using it in experiments.
Orientations Futures
There are numerous future directions for the use of 1,2-Thiazole-4-carbonyl chloride in scientific research. One of the areas of interest is the synthesis of new thiazole derivatives that can have potential therapeutic applications. Additionally, this compound can be used in the development of new drugs for the treatment of various diseases. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 1,2-Thiazole-4-carbonyl chloride is an important compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in numerous applications in biochemical research. Studies have shown that this compound has various biochemical and physiological effects and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1,2-Thiazole-4-carbonyl chloride can be achieved using different methods. One of the most common methods is the reaction of thioamide with phosphorus pentachloride (PCl5) in the presence of a catalyst such as dimethylformamide (DMF). This method produces a high yield of the compound and is relatively easy to perform.
Applications De Recherche Scientifique
1,2-Thiazole-4-carbonyl chloride has been used in various scientific research applications. It has been used as a starting material for the synthesis of different compounds, such as thiazole derivatives, which have shown potential in the treatment of cancer, inflammation, and infectious diseases. Additionally, this compound has been used as a reagent in the synthesis of peptides and amino acids.
Propriétés
Numéro CAS |
10271-90-6 |
|---|---|
Nom du produit |
1,2-Thiazole-4-carbonyl chloride |
Formule moléculaire |
C4H2ClNOS |
Poids moléculaire |
147.58 g/mol |
Nom IUPAC |
1,2-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-8-2-3/h1-2H |
Clé InChI |
BIQMFEMMAANIFE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(=O)Cl |
SMILES canonique |
C1=C(C=NS1)C(=O)Cl |
Synonymes |
4-Isothiazolecarbonyl chloride (7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)






![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)



